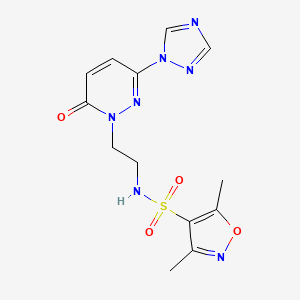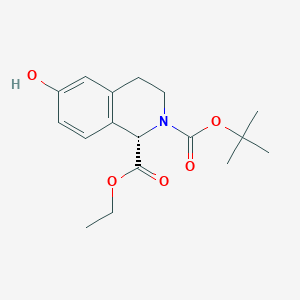
2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate is a synthetic organic compound of interest in various scientific research fields due to its complex structure and potential applications. As a member of the isoquinoline family, this compound features a dihydro-isoquinoline core with distinctive substituents, lending it unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of 2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate typically begins with the preparation of the isoquinoline skeleton through a Pictet-Spengler condensation reaction. The key steps involve the condensation of an appropriate β-phenylethylamine with an aldehyde in the presence of an acid catalyst. Further functionalization involves protecting group strategies to selectively introduce the tert-butyl and ethyl ester groups at designated positions, followed by selective hydroxylation to introduce the hydroxyl group at the 6-position.
Industrial Production Methods Scaling the synthesis for industrial production involves optimizing reaction conditions for higher yield and purity, employing continuous flow reactors to enhance efficiency and reproducibility. Catalytic systems, such as Lewis acids or organocatalysts, are often used to accelerate reaction rates while maintaining stereochemical integrity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes 2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a keto group.
Reduction: The dihydro-isoquinoline ring can be reduced to form tetrahydro derivatives.
Substitution: Halogenation or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions Used in These Reactions Typical reagents include:
Oxidizing agents: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution reagents: Halides (Br2, Cl2), Nucleophiles (CN-, OH-)
Major Products Formed from These Reactions The major products depend on the reaction type and conditions. Oxidation usually yields a keto derivative, reduction results in tetrahydro-isoquinoline products, and substitution can yield a variety of halogenated or functionalized derivatives.
Applications De Recherche Scientifique
2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate has diverse applications across multiple fields:
Chemistry: As a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigating its biological activity, potential as a therapeutic agent, and interactions with biomolecules.
Medicine: Exploring its pharmacological properties, potential drug development, and therapeutic efficacy in disease models.
Industry: Use as an intermediate in producing fine chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The Mechanism by Which the Compound Exerts Its Effects The compound's mechanism of action is closely related to its structural features. The hydroxyl group and ester moieties interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Molecular Targets and Pathways Involved Molecular targets may include enzymes, receptors, and ion channels. The compound might modulate enzymatic activity, inhibit specific pathways, or act as an agonist/antagonist for receptor-mediated processes.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds Similar compounds in the isoquinoline family include various dihydro-isoquinoline derivatives and tetrahydro-isoquinoline analogs. These compounds share structural motifs but differ in their substitution patterns, leading to distinct chemical reactivity and biological activity profiles.
List the Similar Compounds
3,4-Dihydroisoquinoline
1,2,3,4-Tetrahydroisoquinoline
N-Methyl-1,2,3,4-tetrahydroisoquinoline
Each of these analogs provides unique insights and comparisons to better understand the chemical and biological properties of 2-O-Tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate.
Propriétés
IUPAC Name |
2-O-tert-butyl 1-O-ethyl (1S)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-22-15(20)14-13-7-6-12(19)10-11(13)8-9-18(14)16(21)23-17(2,3)4/h6-7,10,14,19H,5,8-9H2,1-4H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPREPHTFMBXEI-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
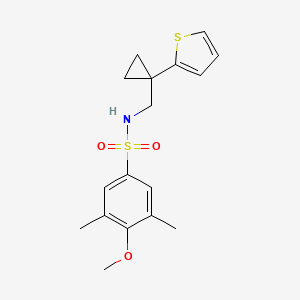
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)
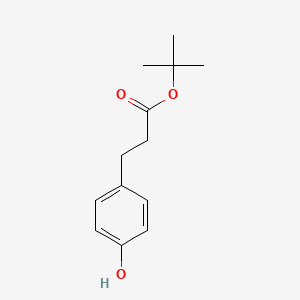
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE](/img/structure/B2500380.png)
![1-(2-Chlorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2500383.png)
![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)


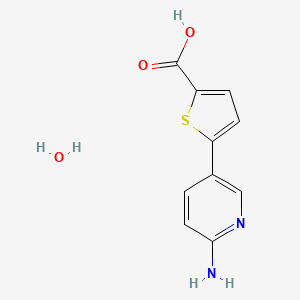
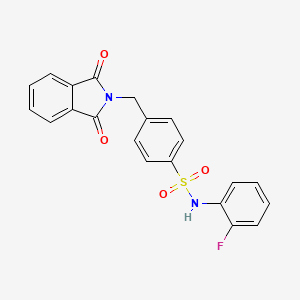

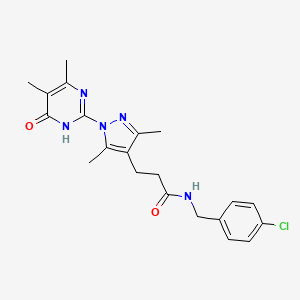
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)
